Climbazol

Übersicht

Beschreibung

Climbazol ist ein topisches Antimykotikum, das häufig zur Behandlung von humanen Pilzinfektionen der Haut wie Schuppen, Seborrhoischer Dermatitis und Ekzemen eingesetzt wird . Es hat sich gezeigt, dass es eine hohe Wirksamkeit gegen Malassezia spp. aufweist, die eine wichtige Rolle in der Pathogenese von Schuppen spielen . Die chemische Struktur und die Eigenschaften von this compound ähneln denen anderer Azol-Fungizide wie Ketoconazol, Clotrimazol und Miconazol .

Wissenschaftliche Forschungsanwendungen

Climbazole has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Climbazole is a topical antifungal agent that primarily targets fungi responsible for skin infections such as dandruff, seborrhoeic dermatitis, and eczema . It has shown high in vitro and in vivo efficacy against Malassezia spp. and P. ovale , which play a crucial role in the pathogenesis of dandruff.

Mode of Action

Climbazole operates by inhibiting the growth of fungi. It interferes with the biosynthesis of ergosterol , a crucial component of fungal cell membranes . Without ergosterol, the fungal cell membrane becomes compromised, leading to the death of the fungus . This antifungal agent works against the growth of Malassezia furfur by making the fungus unable to grow .

Biochemical Pathways

The primary biochemical pathway affected by climbazole is the ergosterol biosynthesis pathway . Ergosterol is vital for fungal epithelization . By inhibiting the synthesis of ergosterol, climbazole disrupts the integrity of the fungal cell membrane, leading to fungal cell death .

Pharmacokinetics

Climbazole is typically administered topically . It’s important to note that the effectiveness of climbazole can be influenced by factors such as the initial concentration of the drug and the ph of the environment .

Result of Action

The primary result of climbazole’s action is the death of the targeted fungi, thereby treating the fungal skin infection . It kills and stops the growth of the fungi by destroying its cell membrane . On a molecular level, climbazole causes the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of climbazole. For instance, the initial pollution load, pH value, ozone flow rate, and water quality should be considered when using ozonation as a treatment technology to remove emerging organic pollutants like climbazole . Furthermore, climbazole can enter the environment through the discharge of domestic, industrial, and hospital wastewaters, agricultural runoffs, and as leachates in waste-disposal sites . The presence of climbazole in the environment can pose potential toxicity risks to non-target organisms and plays a critical role in the evolution and/or selection of azole-resistant fungal strains in the environment .

Biochemische Analyse

Biochemical Properties

Climbazole’s chemical structure and properties are similar to other azole fungicides such as ketoconazole, clotrimazole, and miconazole . It is freely soluble in organic solvents such as Chloroform and Methanol . The equilibrium solubility of Climbazole was determined in buffers (pH 2.0; 7.4), hexane, and octanol within the temperature range 293.15–313.15 K .

Cellular Effects

Climbazole has shown a high in vitro and in vivo efficacy against Malassezia spp., which appear to play an important role in the pathogenesis of dandruff . It may cause localized irritation of the skin with symptoms including redness, rashes, and itching .

Molecular Mechanism

Climbazole acts by inhibiting the synthesis of ergosterol, a major component of fungal plasma membranes . This disruption of the fungal cell membrane structure and function leads to the cell’s death.

Temporal Effects in Laboratory Settings

The UV spectroscopic method has been developed for the estimation of Climbazole in shampoo dosage form and also validated as per ICH guidelines . The melting point of Climbazole was found to be 93-94˚C .

Metabolic Pathways

As an azole, it is likely to interfere with the ergosterol synthesis pathway in fungi, disrupting their cell membrane structure and function .

Vorbereitungsmethoden

Climbazol wird durch einen mehrstufigen chemischen Prozess synthetisiert. Zunächst wird 4-Chlor-3-nitrobenzonitril mit Diethylamin umgesetzt, um 4-Chlor-3-nitrobenzamid zu bilden . Diese Verbindung wird dann mit einem Reduktionsmittel wie Eisenpulver reduziert, wodurch 4-Chlor-3-aminobenzamid entsteht . Schließlich wird die Aminobenzamid-Verbindung mit Chloracetylchlorid umgesetzt, um this compound zu erhalten .

Für die industrielle Produktion beinhaltet ein Verfahren zur Herstellung hochreiner Produkte die Umsetzung von Toluol, Chloretherketon, Imidazolen und Säurebindern bei 100-110 °C für 3-5 Stunden . Nach der Reaktion wird das Gemisch gewaschen, gekühlt und kristallisiert, um das this compound-Rohprodukt zu erhalten . Das Rohprodukt wird dann in Toluol gelöst, filtriert und erneut kristallisiert, um hochreines this compound zu erhalten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um je nach verwendetem Oxidationsmittel unterschiedliche Produkte zu bilden.

Reduktion: Die Carbonylgruppe in this compound kann zu Alkoholen reduziert werden.

Substitution: Das Chloratom in this compound kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Reduktionsmittel wie Eisenpulver und Oxidationsmittel wie Wasserstoffperoxid . Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehören Alkohole und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine antifungale Wirkung aus, indem es das Wachstum von Pilzen durch die Beeinträchtigung der Ergosterolbiosynthese hemmt . Ergosterol ist ein entscheidender Bestandteil von Pilzzellmembranen, und seine Hemmung führt zu einer beeinträchtigten Integrität der Zellmembran, was letztendlich zum Tod des Pilzes führt . This compound zielt auf das Enzym 14-α-Demethylase ab, das an der Biosynthese von Ergosterol beteiligt ist .

Analyse Chemischer Reaktionen

Climbazole undergoes various chemical reactions, including:

Oxidation: Climbazole can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The carbonyl group in climbazole can be reduced to form alcohols.

Substitution: The chlorine atom in climbazole can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like iron powder and oxidizing agents like hydrogen peroxide . The major products formed from these reactions include alcohols and substituted derivatives of climbazole .

Vergleich Mit ähnlichen Verbindungen

Climbazol ähnelt anderen Azol-Fungiziden wie Ketoconazol, Clotrimazol und Miconazol . Diese Verbindungen haben einen ähnlichen Wirkmechanismus, sie zielen auf das Enzym 14-α-Demethylase ab und hemmen die Ergosterolbiosynthese . this compound ist einzigartig in seiner hohen Wirksamkeit gegen Malassezia spp., was es besonders effektiv bei der Behandlung von Schuppen und seborrhoischer Dermatitis macht .

Ähnliche Verbindungen

- Ketoconazol

- Clotrimazol

- Miconazol

Die einzigartigen Eigenschaften und die hohe Wirksamkeit von this compound machen es zu einer wertvollen Verbindung bei der Behandlung von Pilzinfektionen der Haut und zu einem Gegenstand laufender wissenschaftlicher Forschung.

Eigenschaften

IUPAC Name |

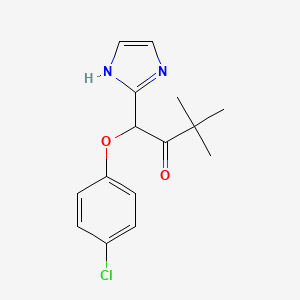

1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEGWHBOCFMBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046555 | |

| Record name | Climbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38083-17-9 | |

| Record name | Climbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38083-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Climbazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038083179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Climbazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Climbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Climbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Climbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLIMBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N42CW7I54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.